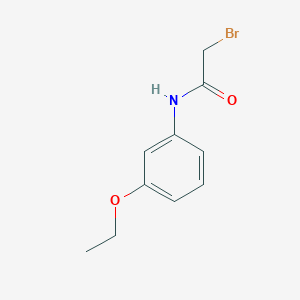![molecular formula C13H10N2S3 B3130477 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 343374-15-2](/img/structure/B3130477.png)
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine
概要
説明
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine typically involves multi-step procedures. One common method includes the Gewald reaction, which is used to construct the thienopyrimidine ring system. This reaction involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base, followed by cyclization to form the thieno[3,2-d]pyrimidine core .
Another approach involves the Dieckmann-type cyclization, where a dicarbonyl compound undergoes intramolecular cyclization to form the thienopyrimidine ring
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis procedures. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the corresponding sulfides.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the methylsulfanyl or phenylsulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide compound.
Substitution: Various substituted thienopyrimidine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Additionally, the compound has been shown to inhibit tumor cell migration and invasion .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds have a similar core structure but differ in the position of the thiophene ring fusion.
Thieno[3,2-b]pyridines: These compounds have a pyridine ring instead of a pyrimidine ring fused to the thiophene ring.
Uniqueness
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylsulfanyl and phenylsulfanyl groups enhances its lipophilicity and potential for interaction with biological targets, making it a promising candidate for drug development .
特性
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c1-16-13-14-10-7-8-17-11(10)12(15-13)18-9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFSNDNNDKUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218773 | |
| Record name | 2-(Methylthio)-4-(phenylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343374-15-2 | |
| Record name | 2-(Methylthio)-4-(phenylthio)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343374-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-4-(phenylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Diethylamino)ethoxy]benzoic acid](/img/structure/B3130401.png)
![Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B3130413.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3130424.png)

![N-[(4-chlorophenyl)carbonyl]norleucine](/img/structure/B3130436.png)
![1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3130444.png)
![N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3130449.png)

![methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate](/img/structure/B3130459.png)
![4-[4-(trifluoromethoxy)phenyl]-2-[4-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3130470.png)
![2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B3130471.png)
![2-Naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B3130474.png)
![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)
